molecular formula C9H10ClNO3S B1348610 N-(2-chloroacetyl)-p-toluenesulfonamide CAS No. 14949-06-5

N-(2-chloroacetyl)-p-toluenesulfonamide

Cat. No. B1348610
CAS RN: 14949-06-5
M. Wt: 247.7 g/mol
InChI Key: OBAYRAODJNHZNW-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-p-toluenesulfonamide, also known as N-acetyl-4-chlorotoluene-2-sulfonamide, is a synthetic compound used in scientific research to study the effects of acetylation on enzymes, proteins, and other biological molecules. It is a white powder with a melting point of around 100°C and a molecular weight of 241.6 g/mol. N-acetyl-4-chlorotoluene-2-sulfonamide is a derivative of the sulfonamide group, which has been used in pharmaceuticals and as a food additive.

Scientific Research Applications

Synthesis Applications

  • Synthetic Approaches to 2-Aminobenzoxazoles : Research by Šlachtová, Chasák, and Brulíková (2019) describes synthetic methods leading to 2-aminobenzoxazoles using N-cyano-N-phenyl-p-toluenesulfonamide, highlighting its utility as a nonhazardous electrophilic cyanating agent in organic synthesis. This method showcases the compound's role in facilitating the synthesis of biologically relevant structures through environmentally benign processes Šlachtová, Chasák, & Brulíková, 2019.

  • Catalytic Aziridination of Alkenes : The work by Han et al. (2006) introduces N,N-dichloro-p-toluenesulfonamide as an efficient nitrogen source for the palladium-catalyzed aziridination of alkenes. This application underscores the reagent's versatility in organic synthesis, particularly in generating aziridines from unfunctionalized alkenes Han et al., 2006.

  • Efficient Catalyst for Acetylation : Ghorbani‐Vaghei and Toghraei-Semiromi (2010) discuss N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) as a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions. This finding highlights its utility in facilitating a broad range of acetylation reactions, improving yields and efficiency in organic synthesis Ghorbani‐Vaghei & Toghraei-Semiromi, 2010.

Analytical and Material Science Applications

  • Electron-Deficient Imido Complexes Synthesis : Lorber, Choukroun, and Vendier (2007) describe the use of p-toluenesulfonamide for generating electron-deficient imido complexes of early transition metals. Their research demonstrates the compound's role in advancing the synthesis of complex materials and catalysts Lorber, Choukroun, & Vendier, 2007.

Environmental and Biological Research

  • Toxicity and Environmental Studies : A study focused on the toxicity of p-toluenesulfonamide, derived from chloramine-T, in rats and mice to understand its impact and safe use in aquaculture and other industries. This research contributes to our knowledge of the environmental and health implications of chemicals used in industry and agriculture Toxicity report series, 2016.

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-7-2-4-8(5-3-7)15(13,14)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAYRAODJNHZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350322
Record name N-(2-chloroacetyl)-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroacetyl)-p-toluenesulfonamide

CAS RN

14949-06-5
Record name N-(2-chloroacetyl)-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-methylbenzenesulfonyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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